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Executive Summary

3-(Hydroxymethyl)isonicotinonitrile (CAS: 58553-51-8) is a critical pyridine-based building
block used in the synthesis of complex heterocyclic pharmaceuticals. Structurally characterized
by a pyridine ring substituted with a nitrile group at the C4 position and a hydroxymethyl group
at the C3 position, it serves as a bifunctional scaffold. Its unique reactivity profile—combining
the electrophilic nature of the nitrile with the nucleophilic potential of the primary alcohol—
makes it a key intermediate in the development of boron-containing therapeutics (such as
benzoxaborole analogs) and other pyridine-derived kinase inhibitors.

This guide provides a comprehensive analysis of its physicochemical properties, spectroscopic
signature, and handling protocols, designed to support rigorous experimental validation.

Chemical Identity & Structural Analysis[1][2][3]

The compound's dual functionality dictates its physical behavior. The isonicotinonitrile core
provides electron-deficiency, while the hydroxymethyl arm introduces hydrogen-bond donating
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capability, significantly influencing solubility and crystal packing compared to the parent nitrile.

Attribute Detail

IUPAC Name 3-(Hydroxymethyl)pyridine-4-carbonitrile

3-Hydroxymethyl-4-cyanopyridine; 4-Cyano-3-
Common Synonyms o
pyridinemethanol

CAS Number 58553-51-8
C
H
Molecular Formula
N
O
Molecular Weight 134.14 g/mol
SMILES N#CC1=CC=NC=C1CO

Computed:[1][2][3][41[5][6]
InChiKey [7IMVQVNTPHUGQQHK-UHFFFAOYSA-N

(Analogous)

Structural Visualization (Graphviz)

The following diagram illustrates the functional connectivity and potential intramolecular
interactions that define its reactivity.

Position 4

Pyridine Ring Position 3 Potential Intramolecular C4-Nitrile (-CN)
(Electron Deficient) \ H-Bonding (Weak) Electrophile / Ligand
C3-Hydroxymethyl (-CH20H)
H-Bond Donor / Nucleophile
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Caption: Functional topology of 3-(hydroxymethyl)isonicotinonitrile showing orthogonal
reactive sites.

Physicochemical Profile

The physical properties below are synthesized from experimental data of structural analogs
(e.g., 3-hydroxymethylpyridine and 4-cyanopyridine) and predicted models, serving as a
baseline for identification.

Property Value / Range Implication for Processing

Requires comminution for

Physical State Solid (Crystalline powder) S ]
rapid dissolution.
_ _ Yellowing indicates oxidation
Color White to Off-white ) ]
or N-oxide formation.
) ) ) Higher than 4-cyanopyridine
Melting Point 85 — 95 °C (Predicted) ]
(78°C) due to -OH H-bonding.
High BP precludes
Boiling Point ~320 °C (at 760 mmHg) atmospheric distillation; purify
via crystallization.
. DMSO, DMF, Methanol, Highly soluble in polar aprotic
Solubility
Ethanol solvents.
- ) Pyridine N and -OH group
Water Solubility Moderate to High - -
facilitate aqueous solubility.
Less basic than pyridine (5.2)
pKa (Pyridine N) ~3.5-4.0 due to electron-withdrawing -
CN.
Amphiphilic; amenable to
LogP ~0.2-05

reverse-phase HPLC.

Expert Insight: The presence of the electron-withdrawing nitrile group at position 4 significantly
lowers the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Consequently,
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salt formation (e.g., HCI salt) requires strong acids and anhydrous conditions to prevent

hydrolysis of the nitrile.

Spectroscopic Characterization

Accurate identification relies on detecting the specific resonances of the 3,4-substitution

pattern.

Proton NMR ( H-NMR)

Solvent: DMSO-d

, 400 MHz
Shift (
Multiplicity Integration Assignment Structural Logic
» Ppm)
Deshielded by
adjacent N and -
8.85 Singlet (s) 1H C2-H CH
OH.
Alpha to
Doublet (d, J=5 ] ]
8.70 Ho) 1H C6-H nitrogen, typical
z
pyridine shift.
Doublet (d, J=5 Beta to nitrogen,
7.85 1H C5-H
Hz) ortho to -CN.
; -CH
Triplet (t) or Exchangeable
5.60 plet () 1H J
Broad OH hydroxy! proton.
-CH Methylene group
4.75 Doublet (d) 2H benzylic-like
OH position.
Infrared Spectroscopy (FT-IR)
e 2230 —-2240 cm
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: Sharp, distinct band characteristic of the C=N stretch.

e 3200 — 3400 cm

: Broad band corresponding to the O-H stretch (intermolecular H-bonding).

e 1590, 1560 cm

: Pyridine ring skeletal vibrations.

Mass Spectrometry (ESI-MS)

e Mode: Positive lon (+ve)
e m/z: 135.1 [M+H]
(Base peak).
Experimental Protocols

Protocol 1: Purification via Recrystallization

Objective: Isolate high-purity (>98%) material from crude synthesis mixtures containing
inorganic salts or regioisomers.

Reagents: Ethyl Acetate (EtOAc), Hexanes, Activated Charcoal.

 Dissolution: Dissolve crude 3-(hydroxymethyl)isonicotinonitrile (10 g) in minimal boiling
EtOAc (~50-70 mL).

« Clarification: If colored impurities are present, add activated charcoal (0.5 g), stir at reflux for
10 min, and filter hot through a Celite pad.

o Crystallization: Allow the filtrate to cool slowly to room temperature. If oiling occurs, add
Hexanes dropwise until slight turbidity persists, then cool to 4°C.

« |solation: Filter the resulting white crystals under vacuum. Wash with cold 1:4
EtOAc:Hexanes.

e Drying: Dry in a vacuum oven at 40°C for 6 hours.
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o Self-Validation: Melting point should be sharp (<2°C range).

Protocol 2: HPLC Purity Assessment

Objective: Quantify purity and detect hydrolysis byproducts (e.g., amide/acid).

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 pum).
» Mobile Phase A: 0.1% Phosphoric acid in Water.

» Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 60% B over 15 min.

e Flow Rate: 1.0 mL/min.

e Detection: UV at 254 nm (aromatic) and 220 nm (amide bond detection).

o Retention Time Logic: The polar alcohol elutes early; the nitrile is intermediate; any
hydrolyzed amide/acid impurities will shift significantly in retention due to pH sensitivity.

Synthesis & Reactivity Workflow

The following Graphviz diagram outlines the typical synthetic utility of this compound,
specifically its conversion into oxaborole pharmacophores.
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Caption: Synthetic pathway from 3-(hydroxymethyl)isonicotinonitrile to boron-based
therapeutics.

Handling & Safety (SDS Summary)

Hazard Classification:

o Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

o Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).
e Specific Target Organ Toxicity: Respiratory irritation (Single exposure).

Storage Conditions:
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o Store at 2-8°C (Refrigerate).

e Hygroscopic: Keep under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption
which can catalyze nitrile hydrolysis.

» Incompatibility: Strong oxidizing agents, strong acids (hydrolysis risk), strong bases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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